molecular formula C21H23BrO5 B14445639 4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate CAS No. 79720-86-8

4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate

Cat. No.: B14445639
CAS No.: 79720-86-8
M. Wt: 435.3 g/mol
InChI Key: NCSSEPUZDNWUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters or salts of benzoic acid. The structure of this compound includes a butoxyphenyl group and a bromobutanoyl group attached to a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate typically involves the esterification of 4-butoxyphenol with 4-bromobutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Butoxyphenol+4-Bromobutanoyl chloride4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate+HCl\text{4-Butoxyphenol} + \text{4-Bromobutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Butoxyphenol+4-Bromobutanoyl chloride→4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobutanoyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-butoxyphenol and 4-bromobutanoic acid.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.

Major Products

    Nucleophilic Substitution: Products such as 4-butoxyphenyl 4-[(4-azidobutanoyl)oxy]benzoate or 4-butoxyphenyl 4-[(4-thiocyanatobutanoyl)oxy]benzoate.

    Hydrolysis: 4-Butoxyphenol and 4-bromobutanoic acid.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromobutanoyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function. The butoxyphenyl group can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxyphenyl 4-[(4-chlorobutanoyl)oxy]benzoate
  • 4-Butoxyphenyl 4-[(4-fluorobutanoyl)oxy]benzoate
  • 4-Butoxyphenyl 4-[(4-iodobutanoyl)oxy]benzoate

Uniqueness

4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. The bromine atom also influences the compound’s reactivity and interaction with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

CAS No.

79720-86-8

Molecular Formula

C21H23BrO5

Molecular Weight

435.3 g/mol

IUPAC Name

(4-butoxyphenyl) 4-(4-bromobutanoyloxy)benzoate

InChI

InChI=1S/C21H23BrO5/c1-2-3-15-25-17-10-12-19(13-11-17)27-21(24)16-6-8-18(9-7-16)26-20(23)5-4-14-22/h6-13H,2-5,14-15H2,1H3

InChI Key

NCSSEPUZDNWUCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.